

1-(2-Thienyl)propane-1,2-dione: Technical Reference & Synthesis Guide

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Compound of Interest

Compound Name:	1-(2-Thienyl)propane-1,2-dione
CAS No.:	13678-69-8
Cat. No.:	B078025

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Executive Summary

1-(2-Thienyl)propane-1,2-dione (CAS: 13678-69-8) is a vicinal diketone (α -diketone) featuring a thiophene ring conjugated with an

-dicarbonyl moiety.[1][2] It serves as a critical intermediate in the synthesis of bioactive heterocyclic compounds, particularly quinoxalines, and plays a niche role in flavor chemistry due to its intense caramellic-nutty organoleptic profile.

This guide provides a rigorous technical analysis of its physicochemical properties, a validated synthesis protocol via Selenium Dioxide (SeO

) oxidation, and a detailed examination of its reactivity profile.

Part 1: Physicochemical Profile[3][4]

The compound exhibits the characteristic reactivity of 1,2-diones, dominated by the electrophilicity of the dicarbonyl system and the electron-rich nature of the thiophene ring.

Table 1: Core Technical Specifications

Property	Value / Description
IUPAC Name	1-(Thiophen-2-yl)propane-1,2-dione
CAS Number	13678-69-8
Molecular Formula	C H O S
Molecular Weight	154.19 g/mol
Appearance	Yellow to orange oily liquid (typical of -diones)
Boiling Point	~103–105 °C @ 14 mmHg (Analogous); ~238 °C @ 760 mmHg (Est.)
Density	1.22 g/mL (25 °C)
Solubility	Soluble in ethanol, methanol, CHCl , DMSO; slightly soluble in water.
Odor Profile	Intense roasted nut, caramel, burnt sugar (Maillard-type).
Stability	Hygroscopic; susceptible to oxidative cleavage; light-sensitive.

Part 2: Synthetic Protocol (Riley Oxidation)

The most robust route to **1-(2-Thienyl)propane-1,2-dione** is the Riley Oxidation of 2-propionylthiophene using Selenium Dioxide (SeO

). This method selectively oxidizes the

-methylene group adjacent to the carbonyl.

Reaction Scheme

Step-by-Step Methodology

Reagents:

- 2-Propionylthiophene (1-(2-thienyl)-1-propanone): 14.0 g (0.1 mol)
- Selenium Dioxide (SeO₂): 12.2 g (0.11 mol)
- Solvent: 1,4-Dioxane (100 mL) and Water (5 mL)

Protocol:

- Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a thermometer.
- Dissolution: Dissolve 12.2 g of SeO₂ in a mixture of 100 mL dioxane and 5 mL water. Heat gently (50–60 °C) until the solid completely dissolves.
- Addition: Add 14.0 g of 2-propionylthiophene to the reaction vessel.
- Reflux: Heat the mixture to reflux (approx. 101 °C) with vigorous stirring. Maintain reflux for 4–6 hours.
 - Observation: The solution will darken, and a black precipitate of elemental selenium (Se) will form.
- Monitoring: Monitor reaction progress via TLC (Silica gel; Hexane:EtOAc 8:2). The starting ketone () will disappear, replaced by the dione (, yellow spot).

- Workup:
 - Cool the mixture to room temperature.
 - Filter through a pad of Celite to remove the black selenium precipitate. Wash the pad with 20 mL dioxane.
 - Concentrate the filtrate under reduced pressure (rotary evaporator) to remove the solvent.
- Purification: Distill the crude oily residue under vacuum (approx. 10–15 mmHg). Collect the fraction boiling between 100–110 °C.
 - Alternative: If the product solidifies or is impure, recrystallize from a minimal amount of hexane/ether.

Part 3: Chemical Reactivity & Mechanism

The chemical utility of **1-(2-Thienyl)propane-1,2-dione** stems from its biphilic nature: it acts as a double electrophile at the dicarbonyl center and a nucleophile at the thiophene ring (though the carbonyls deactivate the ring towards electrophilic substitution).

Condensation (Quinoxaline Synthesis)

The most definitive reaction for 1,2-diones is the condensation with 1,2-diamines. Reaction with *o*-phenylenediamine yields 2-methyl-3-(2-thienyl)quinoxaline. This transformation is often used for derivatization and identification.

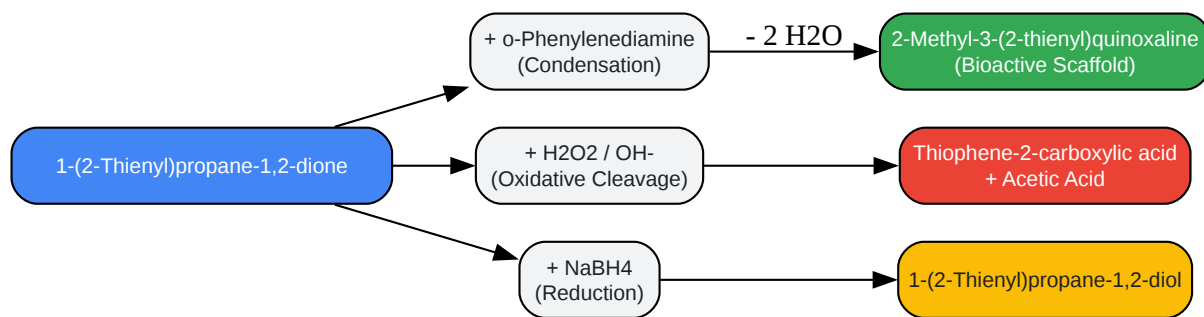
Oxidative Cleavage

Treatment with strong oxidants (e.g., H

O

under basic conditions) cleaves the C–C bond between the carbonyls, yielding thiophene-2-carboxylic acid and acetic acid.

Visualization of Reactivity Pathways



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Figure 1: Primary reaction pathways showing condensation, oxidation, and reduction routes.

Part 4: Analytical Characterization

To validate the synthesized product, compare spectral data against the following predicted signatures.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

- 2.55 ppm (3H, s): Methyl group protons (-C(=O)-CH₃). The chemical shift is characteristic of a methyl ketone.
- 7.18 ppm (1H, dd, 7.18 Hz): Thiophene ring proton at position 4.
- 7.85 ppm (1H, dd, 7.85 Hz): Thiophene ring proton at position 5 (deshielded by carbonyl).
- 8.05 ppm (1H, dd, 8.05 Hz): Thiophene ring proton at position 3 (most deshielded due to proximity to dicarbonyl).

Infrared Spectroscopy (FT-IR)

- 1660–1675 cm⁻¹

: Strong C=O stretch (conjugated ketone).

- 1710–1720 cm

: Strong C=O stretch (acetyl carbonyl).

- 3100 cm

: Weak C-H stretch (aromatic thiophene).

Mass Spectrometry (GC-MS)

- Molecular Ion (M

): m/z 154.

- Base Peak: m/z 111 (Loss of acetyl group, [Thiophene-CO]

).

- Fragment: m/z 43 ([CH

CO]

).

Part 5: Safety & Handling (E-E-A-T)

Warning:

-Diketones are associated with respiratory toxicity.[3] While **1-(2-thienyl)propane-1,2-dione** is less volatile than diacetyl (2,3-butanedione), strict precautions are mandatory.

- Respiratory Protection: Handle only in a functioning chemical fume hood. Inhalation of vapors may cause respiratory irritation or sensitization.
- Skin Contact: Wear nitrile gloves and a lab coat. The compound is a potential skin sensitizer and irritant.[4]
- Storage: Store in a cool (2–8 °C), dry place under inert gas (Nitrogen/Argon) to prevent oxidation and polymerization.

References

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